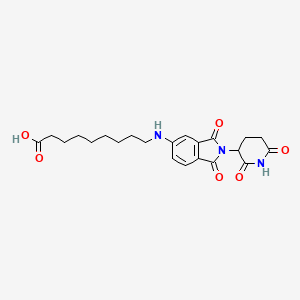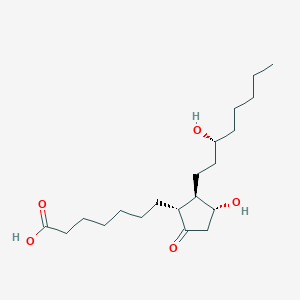
Adenosine 5'-diphosphate-13C10 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-diphosphate-13C10 (dilithium) is a stable isotope-labeled compound of adenosine 5’-diphosphate. It is a nucleoside diphosphate and a product of ATP dephosphorylation by ATPases. This compound is labeled with carbon-13, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the adenosine 5’-diphosphate molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific enzymes or chemical reagents that facilitate the incorporation of the isotope into the desired position within the molecule .
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotope labeling .
化学反应分析
Types of Reactions
Adenosine 5’-diphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of adenosine 5’-diphosphate-13C10 (dilithium) can lead to the formation of adenosine 5’-triphosphate-13C10, while reduction can result in the formation of adenosine .
科学研究应用
Adenosine 5’-diphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ATP metabolism.
Molecular Biology: Employed in studies involving nucleic acid synthesis and degradation.
Medicine: Utilized in research related to platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and diagnostic tools
作用机制
Adenosine 5’-diphosphate-13C10 (dilithium) exerts its effects by interacting with specific molecular targets, such as P2T purinoceptors. These interactions lead to the induction of platelet aggregation and inhibition of stimulated adenylate cyclase. The compound’s mechanism of action involves the modulation of intracellular signaling pathways that regulate various physiological processes .
相似化合物的比较
Similar Compounds
Adenosine 5’-diphosphate: The unlabeled version of the compound.
Adenosine 5’-triphosphate-13C10 (dilithium): Another stable isotope-labeled compound used in similar research applications.
Adenosine 5’-monophosphate-13C10 (dilithium): A related compound with a different number of phosphate groups
Uniqueness
Adenosine 5’-diphosphate-13C10 (dilithium) is unique due to its specific labeling with carbon-13, which allows for precise tracking and quantification in various biochemical and molecular biology studies. This labeling provides a distinct advantage in research applications where isotopic labeling is essential for accurate measurements and analysis .
属性
分子式 |
C10H13Li2N5O10P2 |
|---|---|
分子量 |
449.0 g/mol |
IUPAC 名称 |
dilithium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI 键 |
YCWSTXGQZUYBEW-ODQJVVOMSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)N |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
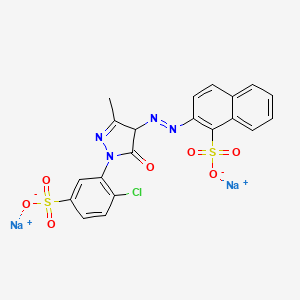
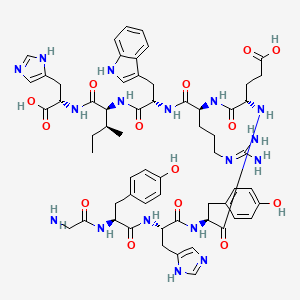
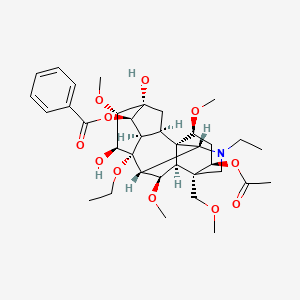
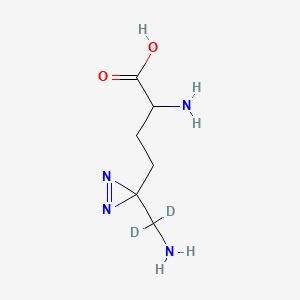
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
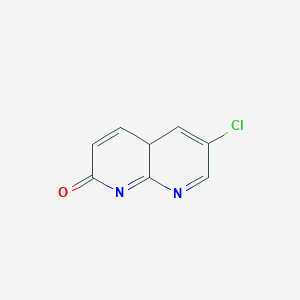
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)


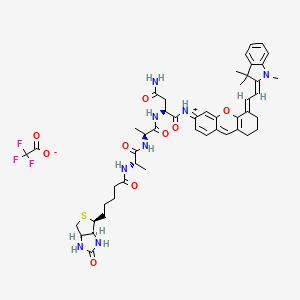
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
